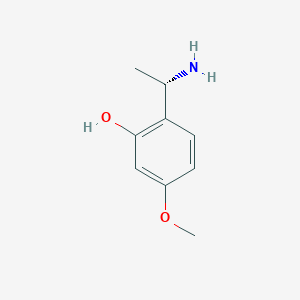

(S)-2-(1-Aminoethyl)-5-methoxyphenol

Description

Contextualization of Chiral Phenolic Amines in Contemporary Chemical Research

Chiral phenolic amines are a class of organic compounds that have garnered considerable attention in modern chemical research. Their structures, which incorporate a stereogenic center, a hydroxyl group, and an amino group attached to an aromatic ring, make them valuable building blocks and catalysts. These compounds are integral to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.comthieme-connect.com The presence of both a Lewis basic amine and an acidic phenol (B47542) allows for multiple points of interaction, making them effective as chiral ligands in a variety of metal-catalyzed reactions. wikipedia.org Furthermore, the development of biocatalytic methods, such as the use of transaminases, has provided greener and more efficient routes to enantiomerically pure amines, highlighting the ongoing innovation in this field. bohrium.com

Significance of Stereochemistry in Molecular Design and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular design and biological function. For chiral molecules like (S)-2-(1-Aminoethyl)-5-methoxyphenol, the specific spatial orientation of the aminoethyl group is defined by the (S)-configuration at the chiral center. This precise arrangement is crucial because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral compound. As a result, one enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize stereochemically pure compounds is of paramount importance in drug discovery and development.

Overview of Research Trajectories for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. A primary trajectory would be its application as a chiral ligand in asymmetric catalysis. The combination of a hard phenolic oxygen donor and a softer amino nitrogen donor could make it an effective ligand for a range of transition metals used in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. wikipedia.org Another significant research direction lies in its potential as a synthon for the creation of more complex, biologically active molecules. The functional groups present offer multiple sites for chemical modification, allowing for its incorporation into novel pharmaceutical candidates.

Detailed Research Findings

Due to the limited specific data available for this compound, some of the following information is based on established principles of organic chemistry and data from structurally related compounds.

Synthesis

A plausible and commonly employed method for the asymmetric synthesis of chiral amines like this compound is the stereoselective reduction of a prochiral ketone. A hypothetical synthetic route could begin with 2'-hydroxy-5'-methoxyacetophenone (B48926). This starting material could be subjected to asymmetric reduction using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively form the desired (S)-alcohol. Subsequent conversion of the hydroxyl group to an amino group, for instance via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, would yield the target compound.

Alternatively, the synthesis could proceed through the asymmetric reduction of the corresponding oxime ether derived from 2'-hydroxy-5'-methoxyacetophenone. The use of polymer-supported chiral amino alcohols in combination with borane has been shown to effectively reduce oxime ethers to optically active amines. psu.edu

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Expected to be soluble in polar organic solvents. |

| Optical Rotation [α]D | Not Available |

| CAS Number | Not Available |

Potential Applications

The structure of this compound suggests its utility in two primary areas of advanced organic chemistry:

Asymmetric Catalysis : The presence of both a phenolic hydroxyl and an amino group makes it a candidate for a bidentate chiral ligand. Such ligands are crucial in coordinating with metal centers to create a chiral environment that can direct the stereochemical outcome of a catalytic reaction. For example, it could potentially be used in titanium-catalyzed enantioselective additions to aldehydes or in rhodium- or iridium-catalyzed asymmetric hydrogenations.

Medicinal Chemistry : Chiral phenethylamines are a common structural motif in a wide range of biologically active compounds. The specific substitution pattern of a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 5-position could lead to unique interactions with biological targets. It could serve as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |

InChI Key |

MUIJMEXMRKCHFK-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)O)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)O)N |

Origin of Product |

United States |

Synthetic Methodologies for S 2 1 Aminoethyl 5 Methoxyphenol

Retrosynthetic Analysis and Strategic Disconnections

The process of designing a synthesis for a target molecule like (S)-2-(1-Aminoethyl)-5-methoxyphenol begins with a retrosynthetic analysis. benthamdirect.com This involves mentally breaking down the molecule into simpler, commercially available starting materials through a series of logical "disconnections." The primary disconnections for this compound are centered on the chiral ethylamine (B1201723) side chain.

A key strategic disconnection is the C-N bond of the primary amine. This leads back to a chiral 1-(2-hydroxy-5-methoxyphenyl)ethanol precursor, which can be obtained from the corresponding ketone. Another effective disconnection is at the C-C bond of the ethyl group, which simplifies the structure to a 5-methoxyphenol derivative and a two-carbon synthon.

However, the most common and convergent retrosynthetic approach involves the disconnection of the C-N bond of the amine, suggesting a precursor imine or a related nitrogen-containing functional group. This leads to the identification of 2'-hydroxy-5'-methoxyacetophenone (B48926) as a crucial starting material. The synthesis then focuses on the stereoselective introduction of the amino group to the acetyl side chain. This strategy is advantageous as it allows for the establishment of the critical stereocenter late in the synthetic sequence.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of an enantiomerically pure compound like this compound necessitates the use of stereoselective methods. These can be broadly categorized into several key strategies that ensure the desired stereoisomer is produced with high purity.

Development of Chiral Catalysts for Enantioselective Transformations

The use of chiral catalysts is a powerful tool for achieving enantioselectivity. In the context of synthesizing this compound, a key step would be the asymmetric addition of a nucleophile to an imine precursor derived from 2'-hydroxy-5'-methoxyacetophenone. Various chiral catalysts have been developed for such transformations.

Chiral phosphoric acids have emerged as effective catalysts for the enantioselective addition of nucleophiles to imines. acs.org For instance, a VAPOL-phosphoric acid catalyst could be employed to facilitate the addition of a suitable nucleophile to an N-acyl imine, leading to a chiral N,O-aminal that can be subsequently converted to the desired amine. acs.org Another approach involves the use of copper(II) catalysts complexed with chiral ligands, such as bis(oxazolines), to catalyze the aza-Friedel–Crafts reaction between a phenol (B47542) and an N-sulfonyl aldimine, yielding chiral secondary benzylamines with high enantioselectivity. nih.gov Furthermore, the merger of photoredox and nickel catalysis has enabled the enantioselective arylation of α-amino acids, a method that could be adapted for the synthesis of N-benzylic heterocycles and related structures. nih.gov

Asymmetric Hydrogenation of Imine Precursors

Asymmetric hydrogenation of a prochiral imine is one of the most direct and atom-economical methods for preparing chiral amines. acs.org This approach involves the condensation of 2'-hydroxy-5'-methoxyacetophenone with an amine, such as ammonia (B1221849) or a benzylamine, to form an imine, which is then reduced in the presence of a chiral catalyst.

A variety of highly efficient chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, have been developed for this purpose. rsc.org Noyori-type catalysts, which are ruthenium complexes with chiral diamine ligands, are particularly effective for the asymmetric transfer hydrogenation of ketones and imines. researchgate.net For the synthesis of this compound, an (S,S)-configured catalyst would be selected to furnish the desired (S)-enantiomer. The reaction is typically carried out under a hydrogen atmosphere or using a hydrogen donor like isopropanol (B130326) or formic acid. researchgate.netacs.org

Below is a table summarizing the performance of various catalytic systems in the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, which serve as a model for the precursor of the target molecule.

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (S,S)-trans-[FeCl(CO)(...)] | Acetophenone | 1-Phenylethanol | up to 99% | acs.org |

| Iridium/(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Cyclic amines | High | rsc.org |

| Rhodium/Chiral Diene | Bis-sulfamyl aldimines | Diarylmethylamines | 90 to >99% | nottingham.ac.uk |

| Chiral Titanocene | Imines | Amines | High | acs.org |

Diastereoselective Auxiliary-Based Syntheses

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. youtube.com In this approach, the achiral precursor, 2'-hydroxy-5'-methoxyacetophenone, is reacted with a chiral auxiliary to form a diastereomeric intermediate. wikipedia.org A subsequent diastereoselective reaction establishes the new stereocenter, and the auxiliary is then cleaved to yield the enantiomerically enriched target molecule.

A common chiral auxiliary for the synthesis of chiral amines is a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). osi.lv For the synthesis of this compound, one would start with the condensation of 2'-hydroxy-5'-methoxyacetophenone with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent, would yield the corresponding sulfinamide. The stereochemical outcome is directed by the chiral sulfinyl group. Subsequent removal of the sulfinyl group under acidic conditions affords the desired (S)-amine. osi.lv

Another widely used class of chiral auxiliaries is based on chiral amines like (S)-1-phenylethylamine. sci-hub.senih.gov The precursor ketone can be converted into an enamine or imine using the chiral amine, which then directs the stereoselective addition of a nucleophile. sci-hub.se Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries for asymmetric alkylation reactions. nih.gov

Chirality Transfer and Resolution Methods

Chirality transfer involves the use of a chiral starting material from the "chiral pool" to introduce the desired stereochemistry into the target molecule. youtube.com While a direct chiral pool precursor for this compound is not readily apparent, this strategy remains a fundamental concept in asymmetric synthesis.

Alternatively, a racemic mixture of 2-(1-aminoethyl)-5-methoxyphenol (B13141796) can be synthesized and then separated into its enantiomers through resolution. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. acs.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. The most critical precursor is 2'-hydroxy-5'-methoxyacetophenone.

One common method for the synthesis of 2'-hydroxy-5'-methoxyacetophenone is the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. researchgate.net An alternative and potentially more regioselective method is the Friedel-Crafts acylation of 4-methoxyphenol (B1676288) with acetyl chloride or acetic anhydride. oc-praktikum.de

A reported synthesis of 2'-hydroxy-4'-methoxyacetophenone involves the reaction of 2,4-dihydroxyacetophenone with dimethyl sulfate (B86663) in a two-phase system using a phase-transfer catalyst. google.com A similar selective methylation at the 4-position of a dihydroxy precursor could be envisioned for the 5-methoxy isomer. A new aroyl hydrazone, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, has been prepared through the condensation of 2-hydroxy-4-methoxyacetophenone and 4-nitrobenzoyl hydrazine, demonstrating the reactivity of the ketone for forming imine-like structures. nih.gov

Once 2'-hydroxy-5'-methoxyacetophenone is obtained, it can be functionalized to introduce the amine group. As discussed, this typically involves condensation with an amine or a derivative to form an imine, which is then the substrate for asymmetric reduction or addition reactions. The phenolic hydroxyl group may require protection, for example as a benzyl (B1604629) ether or a silyl (B83357) ether, during certain synthetic steps to prevent unwanted side reactions, and would then be deprotected in the final step to yield the target compound.

Synthesis from Substituted Nitrophenol Analogues via Reduction

A common strategy for the synthesis of aminophenols involves the reduction of the corresponding nitrophenols. This method is widely applicable for the preparation of arylamines from nitroarenes. researchgate.net For the synthesis of this compound, a potential precursor would be a nitrophenol derivative, which can be subsequently reduced to the corresponding aminophenol.

The reduction of nitrophenols can be achieved using various catalytic systems. Heterogeneous catalysts, such as platinum on carbon (Pt/C), are effective for the catalytic hydrogenation of nitrophenols to aminophenols. scirp.org The reaction conditions, including solvent polarity, catalyst loading, and hydrogen pressure, significantly influence the reaction rate and efficiency. scirp.org For instance, the use of polar solvents has been shown to increase the average catalytic activity and initial rate of hydrogenation. scirp.org

Another effective method for the reduction of nitrophenols is the use of metal nanoparticles as catalysts in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov Catalysts such as nickel oxide (NiO) and silver nanoparticles supported on materials like titanium phosphate (B84403) (Ag@α-TiP) have demonstrated high catalytic efficiency in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.netnih.gov The reaction rate is influenced by the concentration of the nitrophenol and the catalyst. researchgate.netnih.gov

Table 1: Catalytic Systems for the Reduction of Nitrophenols

| Catalyst | Reducing Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 1% Pt/C | H₂ | Various | Increased solvent polarity enhances reaction rate. | scirp.org |

| NiO | NaBH₄ | Water | Catalyst particle size affects catalytic activity. | researchgate.net |

| Ag@α-TiP | NaBH₄ | Water | UV-vis radiation can enhance catalytic efficiency. | nih.gov |

| Pt@Co-Al LDH | NaBH₄ | Water | Uniformly dispersed Pt nanoparticles show superior activity. | nih.gov |

Preparation of Aminoethylphenols for Subsequent Modification

The preparation of chiral aminoethylphenols is a critical step in the synthesis of various biologically active compounds. rsc.org These intermediates can be synthesized through several asymmetric methods, which can then be adapted for the synthesis of this compound.

One approach involves the asymmetric synthesis of chiral phenylethanolamines from prochiral ketones, such as acetophenone, through catalytic hydrogenation using chiral catalysts. researchgate.net The development of heterogeneous catalysts for asymmetric synthesis is a significant area of research, aiming to produce enantiomerically pure compounds. researchgate.net

Enzymatic cascades offer a powerful alternative for the synthesis of enantiomerically pure 1,2-amino alcohols from readily available starting materials like L-phenylalanine. rsc.org Although not a direct synthesis of the target molecule, the principles of using multi-enzyme pathways can be applied to construct the chiral aminoethyl side chain on a suitably substituted phenolic ring. rsc.org

Formation of Imine Intermediates (Schiff Bases)

A versatile and widely used method for the synthesis of amines is through the formation of an imine (or Schiff base) intermediate, followed by reduction. purdue.edunih.gov Imines are formed by the reaction of a primary amine with an aldehyde or a ketone. purdue.edu This reaction is typically reversible and often catalyzed by a small amount of acid. purdue.edu

For the synthesis of this compound, a plausible route involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with a chiral amine to form a chiral imine. Subsequent reduction of this imine would yield the target compound. The stereochemistry of the final product is controlled by the chiral auxiliary used in the imine formation step.

Alternatively, an achiral ketone can be reacted with an achiral amine to form an achiral imine, which is then asymmetrically reduced using a chiral catalyst. Asymmetric hydrogenation of imines using transition metal catalysts, such as those based on iridium or ruthenium, is a well-established method for producing chiral amines with high enantioselectivity. nih.gov

The mechanism of imine formation involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. purdue.edu The reaction equilibrium can often be shifted towards the product by removing the water formed during the reaction. nih.gov

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product. For syntheses involving reductive amination, several factors can be tuned.

In one-pot reductive amination procedures, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent because it is selective for the reduction of the iminium ion over the starting ketone or aldehyde. nih.gov Another effective reagent is sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which is particularly useful for reductive aminations in the presence of an acid catalyst. nih.gov

The solvent can also play a significant role. For example, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to accelerate the rate of reductive alkylation of amines with sodium borohydride, often leading to excellent yields in a short time without the need for a catalyst. wikipedia.org

For catalytic asymmetric hydrogenations, the choice of catalyst and ligand is paramount. Chiral ligands, such as those based on BINAP or spiro-ligands, in combination with metals like ruthenium or iridium, can provide high levels of enantioselectivity. nih.govacs.org The optimization of catalyst loading, hydrogen pressure, and temperature is necessary to achieve the best results.

In the context of related compounds like Safinamide, Suzuki-Miyaura coupling has been used to introduce substituents, and the reaction conditions were optimized by screening different palladium catalysts, ligands, and bases to achieve high yields. researchgate.net This highlights the importance of systematic optimization for complex syntheses.

Table 2: Reagents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for iminium ions over carbonyls. | nih.gov |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Aldehydes, Ketones | Effective in acidic conditions, often preferred for safety. | nih.gov |

| Sodium Borohydride (NaBH₄) in TFE | Aldehydes, Ketones | Catalyst-free, rapid reaction, high yields. | wikipedia.org |

| α-Picoline-borane | Aldehydes, Ketones | Can be used in various solvents, including water. | nih.gov |

Chemical Reactivity and Derivatization of S 2 1 Aminoethyl 5 Methoxyphenol

Reactions at the Primary Amino Group

The primary amino group on the chiral ethyl side chain is a potent nucleophile and a key site for a variety of derivatization reactions. Its reactivity is influenced by its basicity and steric environment. In reactions involving both the amino and phenolic hydroxyl groups, the amine is generally the more nucleophilic site under neutral conditions. quora.com

Acylation and Amidation Reactions

The primary amino group of (S)-2-(1-Aminoethyl)-5-methoxyphenol readily undergoes acylation with various acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids, to form the corresponding amides. The nitrogen atom of the amino group is typically more nucleophilic than the oxygen atom of the unpreactivated phenolic hydroxyl group, allowing for selective N-acylation under neutral or slightly acidic conditions. quora.com

The direct condensation of carboxylic acids and amines to form amides is a common transformation. This can be facilitated by coupling agents or through catalytic methods designed to overcome the acid-base neutralization that forms an unreactive ammonium (B1175870) carboxylate salt. wikipedia.org For instance, ruthenium-catalyzed protocols allow for amide formation from amines and carboxylic acids activated in situ with acetylenes, representing an atom-economical approach. wikipedia.org Boronic acid derivatives have also been developed as catalysts for direct amidation at ambient temperatures.

Table 1: Representative Acylation and Amidation Reactions

| Reaction Type | Acylating Agent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Aprotic solvent, optional non-nucleophilic base | N-Acyl derivative |

| N-Acylation | Carboxylic Anhydride (e.g., Acetic Anhydride) | Aprotic solvent | N-Acyl derivative |

Formation of Imines and Schiff Bases with Carbonyl Compounds

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. researchgate.netyoutube.comresearchgate.net

The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation with a Dean-Stark apparatus or by using a drying agent. libretexts.org Since the starting material, this compound, is chiral, its reaction with achiral carbonyl compounds results in the formation of chiral Schiff bases, which are valuable as ligands in asymmetric catalysis and as intermediates in the synthesis of other chiral molecules. nih.gov The imine functionality can be readily hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. researchgate.netresearchgate.net

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Expected Product Class |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., p-TsOH), removal of water | Chiral Schiff Base (Ketimine) |

| Aliphatic Ketone (e.g., Acetone) | Acid catalyst (e.g., p-TsOH), removal of water | Chiral Schiff Base (Aldimine) |

Nucleophilic Alkylation and Arylation Reactions

The primary amino group functions as a nucleophile in substitution reactions with alkyl and aryl halides.

Nucleophilic Alkylation: Primary amines can be N-alkylated by alkyl halides through a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.org However, direct alkylation of aminophenols can lead to a mixture of N-alkylated, O-alkylated, and di-alkylated products due to the competing nucleophilicity of the hydroxyl group. umich.edu To achieve selective N-alkylation, a one-pot reaction can be employed involving the initial formation of an imine with an aldehyde, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net This reductive amination pathway provides a reliable method for synthesizing N-mono-alkylated products. A significant challenge in direct alkylation is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkyl halide. wikipedia.org

Nucleophilic Arylation: The formation of a C-N bond between an amine and an aryl halide is most effectively achieved through palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.orgorganic-chemistry.org The reaction couples a primary amine, such as this compound, with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been crucial for achieving high efficiency, even with less reactive aryl chlorides. youtube.com

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. It is also a key participant in the formation of metal chelates.

O-Alkylation and O-Acylation Pathways

O-Alkylation: The most common method for the O-alkylation of phenols is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com For a molecule like this compound, selective O-alkylation requires careful consideration of reaction conditions to avoid competing N-alkylation. chemicalforums.com A common strategy is to first protect the more nucleophilic amino group, for example, by forming an imine with benzaldehyde. The phenolic hydroxyl group can then be alkylated, followed by hydrolysis of the imine to regenerate the free amine, yielding the desired O-alkylated product selectively. umich.eduresearchgate.net

O-Acylation: Phenols can be readily O-acylated by reacting them with acyl chlorides or anhydrides to form phenyl esters. umb.edu This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521) (Schotten-Baumann conditions), which deprotonates the phenol (B47542), increasing its nucleophilicity. While the amino group is more nucleophilic under neutral conditions, under basic conditions, the deprotonated phenoxide becomes a highly competitive nucleophile, favoring O-acylation. quora.com

Table 3: Selective O-Alkylation and O-Acylation

| Reaction Type | Reagent | Conditions | Key Strategy | Expected Product |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | 1. Protection of NH₂ (e.g., with benzaldehyde) 2. Base (e.g., K₂CO₃), Alkyl Halide 3. Hydrolysis (e.g., HCl aq.) | Protection-Deprotection | O-Alkyl derivative |

Metal Complexation and Chelate Formation

The structure of this compound, featuring a primary amino group and a phenolic hydroxyl group in a position that allows for the formation of a stable five- or six-membered ring with a central metal ion, makes it an excellent candidate as a bidentate chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. byjus.com

The phenolic hydroxyl group is typically deprotonated upon coordination, forming a strong metal-oxygen bond. Simultaneously, the lone pair of electrons on the nitrogen of the amino group coordinates to the same metal center. masterorganicchemistry.com This dual binding creates a thermodynamically stable chelate ring. Such complexes are of interest in various fields, including catalysis and the development of chemosensors for specific metal ions. researchgate.net The stability of the formed complexes can be determined potentiometrically, and it is known that some drugs exhibit enhanced activity when administered as metal chelates. acs.org The study of related amino alcohol and Schiff base systems shows that both hydroxyl and amino groups are effective at chelating heavy metal ions like copper(II). researchgate.netbyjus.com

Electrophilic Aromatic Substitution and Functionalization of the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the hydroxyl and methoxy (B1213986) groups. Both are strong ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. The substitution pattern of the starting material, with substituents at positions 1, 2, and 5, dictates the regioselectivity of further reactions.

The positions on the aromatic ring are numbered starting from the carbon bearing the ethylamine (B1201723) substituent as position 1. Therefore, the hydroxyl group is at C2 and the methoxy group is at C5. The hydroxyl group strongly activates the positions ortho (C3) and para (C6) to it. The methoxy group similarly activates its ortho (C4, C6) and para (C1) positions. The combined effect of these two groups leads to a high electron density at positions C4 and C6, making them the most probable sites for electrophilic attack. Position C3 is sterically hindered by the adjacent ethylamine and hydroxyl groups.

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 3-hydroxyphenylethylamines and related phenolic compounds. Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, and Friedel-Crafts reactions, provided the amino and hydroxyl groups are appropriately protected to prevent side reactions.

For instance, derivatization of phenolic hydroxyl groups is a common strategy to modulate the reactivity and solubility of such compounds. Acylation with reagents like isonicotinoyl chloride, often catalyzed by a base such as 4-dimethylaminopyridine, can be used to functionalize the hydroxyl group. nih.gov Another approach involves the use of derivatizing agents like p-bromophenacyl bromide to introduce a tag for analytical purposes, which highlights the accessibility of the phenolic hydroxyl group for chemical modification. rsc.org

Transformation into Advanced Organic Scaffolds and Heterocycles

The primary amine and the activated phenolic ring of this compound make it an ideal precursor for the synthesis of various heterocyclic scaffolds, most notably tetrahydroisoquinolines. The two principal reactions employed for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline. acs.orgnrochemistry.com The electron-rich nature of the phenolic ring in this compound facilitates this cyclization, which typically occurs at the position ortho to the activating hydroxyl group (C3) or the methoxy group (C6). The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the solvent and the nature of the acid catalyst. nih.gov For instance, studies on similar 3-hydroxyphenylethylamines have shown that the choice of solvent can dramatically influence the ratio of ortho to para cyclization products. nih.gov

A wide variety of aldehydes and ketones can be used in the Pictet-Spengler reaction, leading to a diverse range of substituted tetrahydroisoquinolines. The stereochemistry of the newly formed chiral center at C-1 of the tetrahydroisoquinoline ring is influenced by the stereochemistry of the starting material and the reaction conditions.

The Bischler-Napieralski reaction provides another powerful route to tetrahydroisoquinoline-related structures. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of an N-acylated β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.orgorganic-chemistry.org The reaction proceeds through the formation of a dihydroisoquinoline intermediate, which can then be reduced to the corresponding tetrahydroisoquinoline. rsc.org The N-acyl group is derived from a carboxylic acid or its derivative, and the nature of this acyl group determines the substituent at the C-1 position of the resulting heterocycle. The reaction is most effective with electron-rich aromatic rings, making N-acylated derivatives of this compound excellent substrates. nrochemistry.com

The combination of these classical reactions with the chiral nature of this compound allows for the asymmetric synthesis of complex heterocyclic molecules, which are important scaffolds in medicinal chemistry and natural product synthesis. rsc.org

Data Tables

Table 1: Key Reactions for Heterocycle Synthesis from β-Arylethylamines

| Reaction Name | Reactants | Key Reagents | Product Scaffold | Reference |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | acs.orgnrochemistry.comnih.gov |

| Bischler-Napieralski | N-Acyl-β-arylethylamine | Dehydrating agent (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline | rsc.orgwikipedia.orgorganic-chemistry.org |

Table 2: Examples of Heterocycle Synthesis from Phenolic β-Arylethylamine Analogs

| Starting Material Type | Reaction | Electrophile/Acyl Group | Product Type | Key Findings | Reference |

| 3-Hydroxyphenylethylamine | Pictet-Spengler | Formaldehyde/Acetaldehyde | Tetrahydroisoquinoline | Solvent choice (aprotic, apolar) directs cyclization to the ortho position. | nih.gov |

| N-[2-(4-methoxyphenyl)-ethyl]-benzamide | Bischler-Napieralski | Benzoyl | Dihydroisoquinoline | Treatment with P₂O₅ can lead to a mixture of normal and unexpected cyclization products. | wikipedia.org |

| (S)-1-Alkyl-1,2-diphenylethylamide | Asymmetric Bischler-Napieralski | Acetyl | Dihydroisoquinoline | Achieves high diastereoselectivity in the cyclization step. | rsc.org |

Without access to citable experimental or reliably predicted data for this specific molecule, it is not possible to provide a thorough and accurate structural characterization for each of the specified subsections. Information available is for structurally related but distinct compounds, which is insufficient for an accurate analysis of this compound itself.

Advanced Spectroscopic and Structural Characterization of S 2 1 Aminoethyl 5 Methoxyphenol

Vibrational Spectroscopy

Raman Spectroscopy (Comparative Analysis)

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural features. In the absence of a dedicated Raman spectrum for (S)-2-(1-Aminoethyl)-5-methoxyphenol, a comparative analysis based on the characteristic vibrational frequencies of its constituent functional groups—a substituted phenol (B47542), a primary amine, and a methoxy (B1213986) group—can be conducted. The expected Raman shifts for this compound are detailed in the interactive table below, drawing comparisons with structurally related molecules.

The aromatic ring of the methoxyphenol moiety is expected to produce several characteristic bands. The C=C stretching vibrations within the aromatic ring of phenolic compounds typically appear in the 1600-1700 cm⁻¹ region. rsc.orgznaturforsch.com For instance, in polyaniline and oligoaniline thin films, C=C stretching vibrations of quinonoid rings are observed around 1582 cm⁻¹. researchgate.net Therefore, a strong band in this region is anticipated for this compound. Additionally, the C-H in-plane bending vibrations of the aromatic ring are expected around 1158 cm⁻¹. researchgate.net

The aminoethyl group will also contribute distinct signals. The C-N stretching vibrations in oligoanilines are typically found around 1214 cm⁻¹. researchgate.net The presence of the primary amine is also likely to result in characteristic N-H bending and stretching modes, although these can sometimes be broad and less defined.

The methoxy group (-OCH₃) is expected to exhibit a characteristic C-O stretching vibration. In related methoxyphenyl compounds, this band is often observed in the 1250-1260 cm⁻¹ range. nih.gov

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comparative Notes |

| Aromatic C=C Stretching | 1580 - 1620 | Strong intensity, characteristic of the benzene ring. Observed in similar phenolic and aniline compounds. researchgate.net |

| C-N Stretching (Aliphatic Amine) | 1200 - 1250 | Expected for the aminoethyl side chain. Similar to values seen in oligoanilines. researchgate.net |

| C-O Stretching (Aryl Ether) | 1240 - 1270 | Characteristic of the methoxy group attached to the aromatic ring. nih.gov |

| Aromatic C-H In-plane Bending | 1150 - 1180 | Moderate intensity, associated with the aromatic ring C-H bonds. researchgate.net |

| Aromatic Ring Breathing | 1000 - 1050 | Dependent on the substitution pattern. |

| Low-Frequency Modes | < 400 | Related to whole-molecule vibrations and torsional modes. Important for differentiating isomers. rsc.orgznaturforsch.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is primarily determined by the chromophoric methoxyphenol moiety. The aminoethyl substituent, while not a primary chromophore, acts as an auxochrome, influencing the energy of the electronic transitions of the benzene ring.

The UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. For comparison, p-methoxyphenol exhibits absorption maxima (λmax) at approximately 222 nm and 282 nm. researchgate.net Similarly, 2-aminophenol shows absorption bands in methanol and DMSO. researchgate.net The presence of both an electron-donating methoxy group and an aminoethyl group on the phenol ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted phenol. This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen and nitrogen atoms.

The primary electronic transitions can be assigned as follows:

π → π transitions:* These are responsible for the strong absorption bands in the UV region. The lower energy transition, corresponding to the longer wavelength absorption maximum, is associated with the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the π orbitals of the benzene ring and the p-orbitals of the hydroxyl, methoxy, and amino groups, while the LUMO will be predominantly composed of the π* orbitals of the aromatic ring.

n → π transitions:* These transitions, involving the excitation of a non-bonding electron from the oxygen or nitrogen atoms to a π* orbital of the ring, are also possible. However, they are generally much weaker than π → π* transitions and may be obscured by the more intense bands. researchgate.net

The solvent environment can also influence the position of the absorption maxima. In polar solvents, hydrogen bonding interactions with the hydroxyl and amino groups can affect the energy levels of the ground and excited states, potentially leading to solvatochromic shifts.

Interactive Data Table: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Transition Type | Expected λmax Range (nm) | Description |

| π → π | 220 - 240 | High-energy transition corresponding to the benzene ring. |

| π → π | 280 - 300 | Lower-energy transition, red-shifted due to the presence of electron-donating methoxy and aminoethyl groups. researchgate.net |

| n → π | > 300 | Weak and often submerged under the stronger π → π bands. Involves non-bonding electrons on oxygen and nitrogen. researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₁₃NO₂), the expected exact mass is 167.0946 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 167. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, primarily driven by the presence of the aminoethyl side chain and the stability of the resulting fragments.

A key fragmentation pathway for amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu In this case, cleavage of the bond between the benzylic carbon and the methyl-bearing carbon of the ethyl group would result in the formation of a stable benzylic radical and a resonance-stabilized iminium cation at m/z 152 (M - CH₃). Alternatively, cleavage of the bond between the aromatic ring and the aminoethyl side chain would lead to the formation of a resonance-stabilized benzylic cation at m/z 123, with the loss of an aminoethyl radical.

Another common fragmentation pathway for compounds containing a benzylic carbon is the formation of a tropylium ion. Rearrangement of the benzylic cation could lead to the formation of a tropylium cation at m/z 91.

The methoxy group can also influence the fragmentation, potentially through the loss of a methyl radical (CH₃•) to give a fragment at m/z 152, or the loss of formaldehyde (CH₂O) from the molecular ion, resulting in a fragment at m/z 137.

The mass spectrum of a related isomer, 5-Amino-2-methoxyphenol, shows a molecular ion at m/z 139, which corresponds to the loss of the ethyl group from the title compound. nist.gov This suggests that cleavage of the aminoethyl side chain is a facile process.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - CH₃]⁺ | α-cleavage with loss of a methyl radical from the aminoethyl side chain. |

| 138 | [M - C₂H₅]⁺ | Cleavage of the ethyl group. |

| 123 | [M - C₂H₄N]⁺ | Cleavage of the aminoethyl side chain. |

| 91 | [C₇H₇]⁺ | Formation of a tropylium ion through rearrangement. |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on the analysis of closely related compounds. The molecular packing and intermolecular interactions are expected to be governed by the interplay of hydrogen bonding, π-stacking, and weaker C-H...π interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π)

The presence of both hydrogen bond donors (the phenolic -OH and the primary -NH₂) and acceptors (the oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen atom) suggests that hydrogen bonding will be a dominant force in the crystal packing. It is highly probable that intermolecular O-H...N, N-H...O, and potentially O-H...O hydrogen bonds will form, creating a three-dimensional network. In the crystal structure of a related Schiff base, 2-{(2'-aminobenzyl)iminoethyl}-5-methoxyphenol, an intramolecular O-H...N hydrogen bond is observed. znaturforsch.com While the title compound lacks the imine group, the potential for extensive intermolecular hydrogen bonding remains.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to contribute to the crystal packing. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring. The presence of hydrogen bonds can affect the electron density of the π system and, in some cases, enhance the strength of π-π stacking interactions. rsc.org In the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, a π–π contact with a centroid-centroid distance of 3.866 (1) Å is reported. researchgate.netnih.gov

Weaker C-H...π interactions, where a C-H bond from the aminoethyl or methoxy group of one molecule interacts with the π-system of an adjacent aromatic ring, are also expected to play a role in stabilizing the crystal lattice. Such interactions are observed in the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. researchgate.netnih.gov

Dihedral Angles and Conformation in the Crystalline State

The conformation of this compound in the solid state will be determined by the minimization of steric hindrance and the optimization of intermolecular interactions. The key dihedral angles that define the molecular conformation are:

The dihedral angle between the plane of the aromatic ring and the C-C-N plane of the aminoethyl side chain. This angle will be influenced by the steric bulk of the substituents and the formation of intramolecular or intermolecular hydrogen bonds.

The dihedral angle of the methoxy group relative to the plane of the aromatic ring. In many methoxy-substituted phenols, the methoxy group is nearly coplanar with the aromatic ring to maximize π-conjugation.

In the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the dihedral angle between the two aromatic rings is 12.28 (7)°. researchgate.netnih.gov For ethyl (E)-2-cyano-3-[5-(4-ethyl-phen-yl)isoxazol-3-yl]prop-2-enoate, the dihedral angle between the isoxazole and phenyl rings is 14.84 (5)°. nih.govresearchgate.net These values suggest that a relatively small dihedral angle between the plane of the phenol ring and the plane defined by the aminoethyl side chain can be expected in the title compound, allowing for efficient crystal packing. The specific conformation adopted in the solid state will ultimately be a balance between these competing intramolecular and intermolecular forces.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Observation | Basis for Prediction |

| Dominant Intermolecular Interaction | Hydrogen Bonding (O-H...N, N-H...O) | Presence of multiple hydrogen bond donors and acceptors. |

| Secondary Intermolecular Interaction | π-π Stacking | Aromatic rings are likely to stack with centroid-centroid distances of 3.5 - 4.0 Å. researchgate.netnih.gov |

| Other Interactions | C-H...π Interactions | Expected between aliphatic C-H bonds and the aromatic π-system. researchgate.netnih.gov |

| Key Dihedral Angle | Small angle between the phenol ring and the aminoethyl side chain plane. | Based on related structures, promoting efficient packing. researchgate.netnih.govnih.govresearchgate.net |

Computational and Theoretical Studies of S 2 1 Aminoethyl 5 Methoxyphenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govmdpi.com This approach allows for a detailed examination of the molecule's structure, reactivity, and spectroscopic profile.

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com This process systematically alters the molecular geometry to find the configuration with the lowest total energy on the potential energy surface. helixon.comuniversiteitleiden.nl The outcome of this optimization is a set of predicted structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state conformation. researchgate.net For (S)-2-(1-Aminoethyl)-5-methoxyphenol, this analysis would reveal the precise spatial relationship between the phenol (B47542) ring, the aminoethyl side chain, and the methoxy (B1213986) group.

Table 1: Predicted Structural Parameters for this compound This table illustrates the types of parameters obtained from geometry optimization. Actual values would require specific DFT calculations.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | |

| C-O (Phenol) | The distance between the carbon of the aromatic ring and the hydroxyl oxygen. |

| O-H (Phenol) | The distance between the hydroxyl oxygen and its hydrogen atom. |

| C-O (Methoxy) | The distance between the aromatic carbon and the methoxy oxygen. |

| C-N (Aminoethyl) | The distance between the ethyl carbon and the nitrogen atom. |

| **Bond Angles (°) ** | |

| C-C-O (Phenol) | The angle formed by two ring carbons and the hydroxyl oxygen. |

| C-O-C (Methoxy) | The angle of the ether linkage in the methoxy group. |

| C-C-N (Aminoethyl) | The angle involving the ethyl backbone and the amino group. |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, reflecting its electrophilicity. youtube.comrsc.org

Table 2: Frontier Molecular Orbital Energy Parameters This table shows the parameters calculated in an FMO analysis. Values are illustrative.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov The map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. libretexts.org

Red and Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic regions of the molecule.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and represent the molecule's electrophilic regions.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen atom of the amino group due to their high electronegativity and lone pairs of electrons. bhu.ac.in Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenolic hydroxyl and the amino group, making them potential sites for interaction with nucleophiles. bhu.ac.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and intramolecular interactions. wikipedia.org It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, a phenomenon known as hyperconjugation. rsc.org These interactions stabilize the molecule, and their strength is quantified by the second-order perturbation energy, E(2). researchgate.netwisc.edu

Table 3: Key Donor-Acceptor Interactions from NBO Analysis This table presents examples of stabilizing interactions identified by NBO analysis. The E(2) values are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(O)Phenol | π*(C-C)Ring | ~5.2 |

| n(O)Methoxy | π*(C-C)Ring | ~4.8 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural verification. sigmaaldrich.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. sigmaaldrich.com Key vibrational modes for this compound would include the O-H stretch of the phenol, N-H stretches of the amine, and C-O stretches of the ether and phenol groups.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net These predictions are valuable for assigning specific peaks to the corresponding nuclei within the molecule.

Table 4: Examples of Predicted Spectroscopic Data This table shows the types of spectroscopic data that can be predicted via DFT. Values are representative.

| Parameter | Predicted Value |

|---|---|

| **Vibrational Frequencies (cm⁻¹) ** | |

| ν(O-H) stretch | ~3600 |

| ν(N-H) stretch | ~3400 |

| ν(C-O) stretch (Methoxy) | ~1250 |

| NMR Chemical Shifts (ppm) | |

| δ(¹H) Phenolic OH | ~9.5 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is performed to explore the different spatial arrangements, or conformers, of a molecule and their relative energies. This is achieved by systematically rotating one or more rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES). researchgate.net For this compound, key rotations would be around the C-C bond of the ethyl side chain and the C-O bond of the methoxy group. The PES reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. helixon.com This information is crucial for understanding the molecule's flexibility, preferred three-dimensional shape, and how its conformation might influence its interactions with other molecules.

Rotational Barriers and Energetic Preferences

The conformational flexibility of this compound is primarily determined by the rotation around its single bonds. The most significant rotational barriers are associated with the C-C bond of the aminoethyl side chain and the C-O bond of the methoxy group. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping the potential energy surface associated with these rotations.

By systematically rotating a specific dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The peaks on this profile correspond to transition states (rotational barriers), while the valleys represent stable conformers. The relative energies of these conformers determine their population distribution at a given temperature.

For molecules with multiple rotatable bonds, a full conformational analysis can be complex. nih.gov However, for this compound, the key drivers of conformational preference are likely to be the formation of intramolecular hydrogen bonds and the minimization of steric hindrance between the aminoethyl and methoxy substituents. Theoretical calculations on related phenolic compounds have demonstrated the ability of DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to accurately predict the relative energies of different conformers. nih.gov

Table 1: Illustrative Example of Calculated Relative Energies for Conformers of a Related Phenolic Compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| Conformer A | 0 | 0.00 |

| Conformer B | 60 | 1.52 |

| Conformer C | 120 | 3.21 |

| Conformer D | 180 | 0.89 |

*Note: This table is illustrative and based on general findings for substituted phenols. The dihedral angle would correspond to a key rotation, for instance, around the C-C bond of the side chain. Data is not specific to this compound.

Influence of Intramolecular Hydrogen Bonding on Conformation

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor) in close proximity on the aromatic ring of this compound strongly suggests the possibility of intramolecular hydrogen bonding. rjpn.org This non-covalent interaction can significantly stabilize certain conformations, playing a crucial role in determining the molecule's preferred shape.

An intramolecular hydrogen bond would likely form between the phenolic hydroxyl group and the nitrogen atom of the aminoethyl side chain, creating a pseudo-six-membered ring. Computational studies on similar ortho-substituted phenols have extensively used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize such interactions. researchgate.net These analyses can provide quantitative data on the strength of the hydrogen bond, including the bond energy, the electron density at the bond critical point, and the extent of charge transfer from the hydrogen bond acceptor to the donor. The existence and strength of this bond are expected to be a dominant factor in the conformational landscape of the molecule. nih.gov

Table 2: Example Parameters from NBO Analysis for an Intramolecular Hydrogen Bond in a Model System

| Interaction | Type | Stabilization Energy (E(2), kcal/mol) |

| O-H···N | Hydrogen Bond | 5.8 |

| C-H···O | Weak Interaction | 0.7 |

*Note: This table provides example data for a hypothetical ortho-aminophenol derivative to illustrate the output of an NBO analysis. Data is not specific to this compound.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvent effects are typically modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov

For this compound, polar solvents would be expected to stabilize conformations with larger dipole moments. Furthermore, solvents capable of hydrogen bonding could compete with the intramolecular hydrogen bond. In a protic solvent like water or methanol, the solvent molecules can form hydrogen bonds with both the hydroxyl and amino groups, potentially disrupting the intramolecular O-H···N bond and favoring more "open" conformations. Computational studies on similar molecules have shown that the relative energies of conformers can shift dramatically when moving from the gas phase to a solvent environment. mdpi.com

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

DFT calculations are also instrumental in predicting the chemical reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—insights into the molecule's nucleophilic and electrophilic character can be gained. rjpn.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. imist.maresearchgate.net

For this compound, the electron-rich aromatic ring, substituted with activating hydroxyl and amino groups, is expected to be susceptible to electrophilic attack. Conversely, the lone pairs on the oxygen and nitrogen atoms make these sites nucleophilic. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and highlight regions prone to electrophilic or nucleophilic attack. imist.ma

Furthermore, theoretical calculations can be used to model entire reaction pathways, for instance, for oxidation reactions at the phenolic hydroxyl group or reactions involving the amino side chain. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction mechanism at a molecular level.

Table 3: Illustrative Reactivity Descriptors Calculated with DFT for a Model Aminophenol

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.2 | Electron-donating ability |

| LUMO Energy | 1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 | Chemical stability |

| Ionization Potential | 6.1 | Energy to remove an electron |

| Electron Affinity | 0.8 | Energy released when gaining an electron |

Note: This table presents example data calculated for a generic aminophenol to illustrate the types of reactivity descriptors obtained from DFT. The values are not specific to this compound.

Applications in Organic Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

A significant application of (S)-2-(1-Aminoethyl)-5-methoxyphenol lies in its use as a chiral auxiliary to guide the stereoselective synthesis of complex natural products. A notable example is its employment in the total synthesis of several ortho-hydroxylated protoberberine alkaloids, including (S)-govaniadine, (S)-caseamine, and (S)-clarkeanidine.

In these syntheses, the chiral amine, referred to as (S)-2-Methoxy-5-(2-((1-phenylethyl)amino)ethyl)phenol, directs the outcome of a key Pictet-Spengler reaction. This reaction, when conducted with dopamine (B1211576) derivatives, typically yields the para-substituted product. However, by utilizing this specific chiral auxiliary and modifying the solvent, the reaction can be directed to favor the formation of the ortho-isomer with high enantiopurity. nih.gov This strategic use of the chiral building block allows for the construction of the desired 1-benzyltetrahydroisoquinoline core, a crucial intermediate for these complex alkaloids.

The following table details the alkaloids synthesized using this methodology:

| Alkaloid | Chemical Structure | Key Synthetic Step |

| (S)-Govaniadine | Ortho-selective Pictet-Spengler reaction | |

| (S)-Caseamine | Ortho-selective Pictet-Spengler reaction | |

| (S)-Clarkeanidine | Ortho-selective Pictet-Spengler reaction |

This application underscores the importance of chiral building blocks in overcoming synthetic challenges and achieving the stereocontrolled synthesis of intricate molecular targets.

Development as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The inherent chirality and the presence of both nitrogen and oxygen donor atoms in this compound make it and its derivatives attractive candidates for development as chiral ligands or auxiliaries in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and ideally recycled. wikipedia.org

The utility of similar amino alcohol structures as chiral auxiliaries is well-established in asymmetric synthesis. For instance, pseudoephedrine, a well-known chiral amino alcohol, is widely used to direct the stereoselective alkylation of enolates. wikipedia.org The development of new chiral auxiliaries is driven by the need for improved selectivity, broader substrate scope, and more favorable reaction conditions.

While specific, extensive research on the development of this compound itself as a broadly applicable chiral ligand for a wide range of catalytic reactions is not widely documented in publicly available literature, its successful use as a chiral auxiliary in the synthesis of protoberberine alkaloids demonstrates its potential in this area. nih.gov The principles guiding the development of such chiral ligands often involve the strategic placement of coordinating groups around a chiral scaffold to create a well-defined chiral environment around a metal center.

The design of effective chiral ligands from precursors like this compound follows several key principles aimed at maximizing stereochemical control in a catalytic reaction. These principles include:

Rigidity and Conformational Control: A well-defined and rigid scaffold helps to minimize the number of possible transition states, leading to higher enantioselectivity. The phenyl ring and the stereocenter in the aminoethyl side chain contribute to the conformational rigidity of derivatives of this compound.

Strategic Placement of Donor Atoms: The nitrogen of the amino group and the oxygen of the phenol (B47542) can coordinate to a metal center, forming a chelate ring. The size and conformation of this ring are crucial for creating an effective chiral pocket around the metal.

Steric and Electronic Tuning: The substituents on the aromatic ring and the nitrogen atom can be modified to fine-tune the steric and electronic properties of the ligand. For example, introducing bulky groups can enhance steric hindrance, which can improve enantioselectivity by blocking one face of the substrate from approaching the catalytic center. Altering the electronic properties of the ligand can influence the reactivity of the metal catalyst.

Modularity: A modular design allows for the systematic variation of different parts of the ligand structure to optimize its performance for a specific reaction. The synthetic accessibility of this compound allows for potential modifications to the amino and phenolic groups, providing a modular platform for ligand design.

These design principles are fundamental to the development of new generations of chiral ligands and catalysts for asymmetric synthesis.

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of asymmetric catalysis. These studies can provide valuable insights into:

Transition State Geometries: Identifying the structures of the transition states for the enantioselectivity-determining step of a reaction.

Non-covalent Interactions: Understanding the subtle non-covalent interactions between the catalyst, substrate, and reagents that govern stereoselectivity.

Ligand Effects: Elucidating how modifications to the ligand structure influence the energy landscape of the catalytic cycle.

While specific computational studies focusing on catalysts derived from this compound are not prominently reported, computational methods are broadly applied to investigate the mechanisms of reactions catalyzed by ligands with similar amino alcohol motifs. Such studies are crucial for the rational design of more efficient and selective catalysts.

Precursor for the Synthesis of Diverse Compound Libraries

The structure of this compound makes it a suitable scaffold for the synthesis of diverse compound libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other applications. The presence of multiple reactive sites—the amino group, the phenolic hydroxyl group, and the aromatic ring—allows for the introduction of a variety of substituents and functional groups.

Strategies for generating compound libraries often involve combinatorial chemistry, where different building blocks are systematically combined to create a large number of products. The key features of this compound that make it amenable to library synthesis include:

Multiple Points of Diversification: The amino group can be acylated, alkylated, or used in the formation of imines. The phenolic hydroxyl can be etherified or esterified. The aromatic ring can undergo electrophilic substitution reactions.

Chiral Scaffold: The inherent chirality of the molecule allows for the synthesis of libraries of enantiomerically pure compounds, which is crucial for studying biological activity.

By systematically varying the substituents at these positions, a diverse library of compounds with a common chiral core can be generated.

Exploration in the Development of Novel Synthetic Methodologies

Chiral building blocks like this compound can also play a role in the development of novel synthetic methodologies. The unique reactivity and stereochemical information embedded in such molecules can be harnessed to explore new types of chemical transformations.

For instance, the development of new multicomponent reactions (MCRs) often relies on the use of specific building blocks that can participate in a cascade of reactions to form complex products in a single step. The amino and hydroxyl groups of this compound could potentially be exploited in the design of new MCRs to generate novel heterocyclic scaffolds.

Furthermore, the development of new catalytic asymmetric reactions can be inspired by the performance of existing chiral ligands and auxiliaries. The successful application of this compound in controlling the regioselectivity of the Pictet-Spengler reaction could inspire further research into its use for controlling other types of pericyclic or bond-forming reactions.

Structure Activity Relationship Sar and Ligand Design Principles Chemical and Theoretical Perspectives

Systematic Modification of Functional Groups and Aromatic Substituents

The biological activity of phenethylamine (B48288) derivatives is highly sensitive to modifications of the functional groups and the substitution pattern on the aromatic ring. For compounds related to (S)-2-(1-Aminoethyl)-5-methoxyphenol, systematic changes to the amino, ethyl, hydroxyl, and methoxy (B1213986) moieties, as well as the positions of these substituents, would be expected to significantly alter their pharmacological profile.

The amino group is critical for forming ionic bonds with acidic residues in receptor binding pockets, such as the conserved aspartate residue in many G-protein coupled receptors. biomolther.orgnih.gov The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) modulates both potency and selectivity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, which are structurally related, the nature of the amine is a key determinant of activity. nih.gov

The ethyl side chain and the methyl group at the alpha-carbon introduce a chiral center, a crucial feature for stereoselective interactions. The length and branching of this alkyl chain can affect binding affinity and efficacy. Studies on various phenethylamine derivatives show that the inhibitory effect on dopamine (B1211576) reuptake can be enhanced with longer alkyl groups at this position. biomolther.org

The substitution pattern on the phenyl ring, specifically the 2-hydroxy and 5-methoxy groups, is pivotal. The position and nature of these electron-donating groups influence the molecule's electronic properties and its ability to form hydrogen bonds. In studies of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a 20-fold drop in agonist potency at the 5-HT2A receptor, while deleting the 2-methoxy group led to a more than 500-fold decrease in potency, highlighting the critical role of these substituents. nih.gov Similarly, in a series of benzimidazole (B57391) derivatives, the type and number of substituents on the phenyl ring were found to strongly impact biological activity. mdpi.com

Below is a data table illustrating the hypothetical impact of systematic modifications on the activity of this compound, based on findings from related compounds.

| Modification | Position | Rationale/Predicted Impact based on Analogues | Relevant Analogues |

| N-Alkylation | Amino Group | Increased lipophilicity, potential for altered receptor subtype selectivity. | Phenethylamine derivatives biomolther.org |

| Hydroxyl to Methoxy | 2-position | Reduced hydrogen bond donor capacity, potential decrease in affinity. | 2,5-dimethoxyphenylpiperidines nih.gov |

| Methoxy to Hydroxyl | 5-position | Increased hydrogen bond donor capacity, potential for new interactions. | 2,5-dimethoxyphenylpiperidines nih.gov |

| Phenyl Ring Relocation | Move of substituents | Altered electronic distribution and steric profile, likely significant change in activity. | 2,5-dimethoxyphenylpiperidines nih.gov |

Stereochemical Influence on Molecular Recognition (Theoretical Models)

The presence of a chiral center at the alpha-carbon of the ethylamino side chain in this compound means that its two enantiomers, (S) and (R), will likely exhibit different biological activities. This stereoselectivity is a fundamental principle in molecular pharmacology, arising from the three-dimensional nature of receptor binding sites, which are themselves composed of chiral amino acids. nih.govacs.org

Theoretical models for related chiral phenethylamines consistently demonstrate that one enantiomer, the eutomer, fits more favorably into the binding pocket of a target receptor than the other, the distomer. acs.org For many adrenergic and serotonergic receptors, the (R)-enantiomer of phenethylamines is often the more potent isomer. However, the specific stereochemical preference can vary depending on the receptor subtype and the substitution pattern of the ligand. In the case of 2,5-dimethoxyphenylpiperidines, the 5-HT2A receptor agonist activity was found to reside primarily in one enantiomer. nih.gov

Molecular modeling can be used to visualize and quantify these differences. For a given receptor, the (S)-enantiomer of 2-(1-aminoethyl)-5-methoxyphenol (B13141796) would be docked and compared to its (R)-counterpart. Differences in binding energy, the formation of specific hydrogen bonds, and hydrophobic interactions would be analyzed to predict which isomer is more active. For example, a docking study on phenethylamine derivatives inhibiting the human dopamine transporter (hDAT) considered the different isomers ((R) and (S)) of a chiral compound to predict their binding poses. biomolther.orgbiomolther.org Such models often reveal that the more active enantiomer achieves a more complementary orientation of its key functional groups (amine, hydroxyl, aromatic ring) with the corresponding residues in the binding site.

Rational Design of Analogues for Targeted Chemical Interactions

The rational design of analogues of this compound is guided by SAR data and an understanding of the target's binding site topology. nih.gov The goal is to systematically modify the lead compound to enhance desired properties like affinity, selectivity, and efficacy, while minimizing off-target effects.

One common strategy is bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties. For example, the hydroxyl group could be replaced with a thiol or an amide to probe the importance of hydrogen bonding. The methoxy group could be replaced with other small alkyl ethers or a halogen to fine-tune electronic and steric characteristics.